molecular formula C19H28N2O2 B2913842 N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1396857-39-8

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2913842
CAS No.: 1396857-39-8
M. Wt: 316.445
InChI Key: JHCZPXJYAYIWSW-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a cycloheptyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cycloheptyl and methoxyphenyl groups onto the pyrrolidine ring is achieved through substitution reactions. Common reagents used include alkyl halides and aryl halides under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups to alcohols.

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide: This compound shares structural similarities but differs in the core ring structure.

    Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring but different substituents and functional groups.

Uniqueness

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a cycloheptyl group and a methoxyphenyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZPXJYAYIWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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